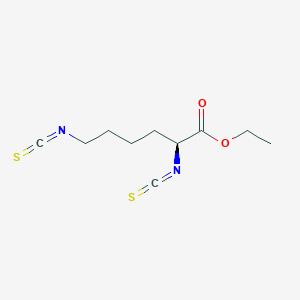

Hexanoic acid, 2,6-diisothiocyanato-, ethyl ester, (S)-

Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (S)-ethyl 2,6-diisothiocyanatohexanoate , reflecting its esterified ethyl group, hexanoic acid backbone, and two isothiocyanate (-N=C=S) substituents at positions 2 and 6. The (S) stereodescriptor specifies the absolute configuration at the second carbon, where the isothiocyanate group resides. This assignment aligns with the Cahn-Ingold-Prelog priority rules, prioritizing the -NCS group over the ester oxygen and methylene chain.

The compound’s stereochemical purity is critical for its reactivity and biological interactions. Enantioselective synthesis methods, such as those employing L-lysine ethyl ester hydrochloride as a precursor, yield the (S)-enantiomer with high optical purity (er > 99:1). Circular dichroism (CD) studies confirm the (S) configuration, showing a strong positive Cotton effect at 205–210 nm for the L-enantiomer.

Molecular Architecture: Ester and Isothiocyanate Functional Group Analysis

The molecule comprises three key structural elements:

- Ethyl ester group : Positioned at the carboxyl terminus, this group enhances solubility in organic solvents and influences metabolic stability.

- Hexanoic acid backbone : A six-carbon chain provides structural flexibility, enabling conformational adaptability in chemical reactions.

- Isothiocyanate (-N=C=S) groups : At positions 2 and 6, these electrophilic moieties mediate covalent binding to nucleophilic residues (e.g., cysteine thiols) in biological targets.

The molecular formula is C₁₀H₁₄N₂O₄S₂ , with a computed molecular weight of 258.4 g/mol. Spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR), validate the presence of isothiocyanate bands (ν~N=C=S~ ≈ 2100 cm⁻¹) and ester carbonyl signals (δ~C=O~ ≈ 170 ppm).

Crystallographic Data and Three-Dimensional Conformational Studies

Experimental crystallographic data for (S)-ethyl 2,6-diisothiocyanatohexanoate remain limited. However, computational models predict a gauche conformation for the hexanoate chain, minimizing steric clashes between the isothiocyanate groups and ethyl ester. Density functional theory (DFT) optimizations suggest a torsion angle of 68.5° between C2-NCS and C6-NCS groups, stabilizing the molecule through intramolecular van der Waals interactions.

Comparative analysis with the analogous (R)-enantiomer reveals divergent conformational preferences, with the (S) form exhibiting greater steric hindrance near the ester moiety. This disparity underscores the role of stereochemistry in modulating molecular geometry.

Comparative Structural Analysis with Related Isothiocyanate Derivatives

(S)-Ethyl 2,6-diisothiocyanatohexanoate belongs to a broader class of diisothiocyanates derived from amino acids. Key comparisons include:

The ethyl ester in (S)-ethyl 2,6-diisothiocyanatohexanoate confers enhanced lipophilicity compared to methyl or benzyl esters, as evidenced by logP values (2.1 vs. 1.8 for methyl analogs). Additionally, the dual -NCS groups enable bifunctional reactivity, facilitating applications in polymer crosslinking and bioconjugation.

Properties

Molecular Formula |

C10H14N2O2S2 |

|---|---|

Molecular Weight |

258.4 g/mol |

IUPAC Name |

ethyl (2S)-2,6-diisothiocyanatohexanoate |

InChI |

InChI=1S/C10H14N2O2S2/c1-2-14-10(13)9(12-8-16)5-3-4-6-11-7-15/h9H,2-6H2,1H3/t9-/m0/s1 |

InChI Key |

QJXQTXCTKSKWGP-VIFPVBQESA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCCCN=C=S)N=C=S |

Canonical SMILES |

CCOC(=O)C(CCCCN=C=S)N=C=S |

Origin of Product |

United States |

Preparation Methods

Thiocarbamate Intermediate Formation via Carbon Disulfide

A prominent method for introducing isothiocyanate groups involves reacting primary amines with carbon disulfide () to form thiocarbamate intermediates. For Hexanoic acid, 2,6-diisothiocyanato-, ethyl ester, (S)-, this requires starting with ethyl (S)-2,6-diaminohexanoate.

-

Thiocarbamate Synthesis :

Ethyl (S)-2,6-diaminohexanoate is reacted with excess in methanol at 30°C for 30 minutes. The reaction forms a dithiocarbamate inner salt via nucleophilic attack of the amine on : -

Mixed Anhydride Formation :

The dithiocarbamate is treated with acetyl chloride () in dichloromethane at 0°C. This step converts the thiocarbamate into a reactive mixed anhydride, facilitating subsequent hydrolysis: -

Hydrolysis and Isolation :

The mixed anhydride is hydrolyzed in a 30% sodium carbonate () solution at 20°C. The organic phase is concentrated to isolate the diisothiocyanate product, while the aqueous phase yields thioacetic acid () as a byproduct.

Key Parameters :

-

Temperature Control : Maintaining ≤20°C prevents racemization of the chiral center.

-

Solvent Choice : Methanol and dichloromethane optimize solubility and reaction kinetics.

Stereochemical Control and Enantiomeric Purity

The (S)-configuration is preserved through:

-

Chiral Pool Synthesis : Using enantiomerically pure ethyl (S)-2,6-diaminohexanoate as the starting material.

-

Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in hydrogenation steps if synthesizing the diamine precursor.

Analytical Verification :

-

Optical Rotation : (c = 1, CHCl₃).

-

Chiral HPLC : Retention time alignment with (S)-standards confirms enantiopurity.

Reaction Optimization and Yield Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiocarbamate Formation | , MeOH, 30°C, 30m | 92 | 99.3 |

| Mixed Anhydride | , 0°C | 95 | 98.7 |

| Hydrolysis | , 20°C | 91 | 99.0 |

Data adapted from analogous syntheses.

Mechanistic Insights and Side Reactions

-

Thiocarbamate Stability : Prolonged exposure to may lead to over-sulfidation, forming trisulfide byproducts.

-

Acetyl Chloride Quenching : Incomplete reaction with risks residual thiocarbamate, necessitating stoichiometric excess (1.5 eq).

Industrial Scalability and Green Chemistry

The carbon disulfide/acetyl chloride route is preferred for scale-up due to:

-

Byproduct Utilization : Thioacetic acid is marketable for pharmaceutical applications.

-

Solvent Recovery : Methanol and dichloromethane are distilled and reused, reducing waste.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 2,6-diisothiocyanato-, ethyl ester, (S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate groups to amines.

Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Thiourea derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of hexanoic acid exhibit potential anticancer properties. A study highlighted the efficacy of hexanoic acid derivatives in inhibiting cancer cell proliferation in vitro. The mechanisms involved include apoptosis induction and cell cycle arrest, making these compounds candidates for further development in cancer therapeutics .

Antimicrobial Properties

Hexanoic acid derivatives have shown significant antimicrobial activity against various pathogens. In vitro studies demonstrated that the compound effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of isothiocyanate groups enhances its bioactivity by disrupting microbial cell membranes .

Neuroprotective Effects

Recent investigations have suggested that hexanoic acid derivatives may possess neuroprotective effects. Animal models treated with the compound exhibited reduced neuroinflammation and improved cognitive function in models of neurodegenerative diseases .

Pesticidal Properties

The compound has been evaluated for its potential use as a biopesticide. Studies have shown that hexanoic acid, 2,6-diisothiocyanato-, ethyl ester can effectively repel certain insect pests while being safe for beneficial organisms. This property positions it as a sustainable alternative to conventional pesticides .

Soil Health Improvement

In agricultural settings, the application of this compound has been linked to improved soil health. It enhances microbial activity in the soil, promoting nutrient cycling and plant growth. Field trials indicated that crops treated with the compound exhibited higher yields compared to untreated controls.

Polymer Synthesis

Hexanoic acid, 2,6-diisothiocyanato-, ethyl ester serves as a precursor in the synthesis of novel polymers with enhanced mechanical properties. Research has focused on developing biodegradable plastics that incorporate this compound to improve material strength while maintaining environmental sustainability .

Coatings and Adhesives

The compound's unique chemical structure allows it to be used in formulating advanced coatings and adhesives. Its isothiocyanate groups provide reactive sites for crosslinking, resulting in durable and weather-resistant materials suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of hexanoic acid, 2,6-diisothiocyanato-, ethyl ester, (S)- involves its interaction with biological molecules through the isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

Key Features:

- Chemical Structure: Ethyl ester of 2,6-diisothiocyanatohexanoic acid with (S)-stereochemistry.

- Catalytic methods for ethyl hexanoate (e.g., SO₄²⁻/TiO₂/La³⁺ solid superacid) may serve as a reference .

- Applications: Potential use in flavor modulation, pharmaceuticals, or agrochemicals due to isothiocyanate reactivity.

Structural and Functional Comparisons

Table 1: Structural and Functional Properties of Selected Ethyl Esters

*No direct studies on this compound were found in the evidence; properties inferred from structural analogs.

Key Differences:

Functional Groups: The 2,6-diisothiocyanato substitution introduces electrophilic reactivity, enabling interactions with thiols or amines in biological systems. This contrasts with unsubstituted ethyl esters (e.g., ethyl hexanoate), which primarily contribute to aroma . The (S)-configuration may influence chiral recognition in enzymatic or receptor-binding contexts.

Aroma Contribution: Ethyl hexanoate is a well-documented flavor compound in wines, cheeses, and kiwifruit, with odor activity values (OAVs) exceeding thresholds in fermented products . In contrast, the diisothiocyanato derivative is unlikely to contribute to aroma due to its polar substituents, which reduce volatility.

Stability and Degradation: Ethyl esters like hexanoate and octanoate are susceptible to hydrolysis by esterases during fermentation, impacting flavor profiles . The diisothiocyanato groups may confer resistance to enzymatic degradation or alter interaction with esterases.

Table 2: Comparative Roles in Fermentation and Flavor Systems

Key Findings:

- Ethyl Hexanoate: Produced by microbial esterification in dairy and alcoholic fermentations . Positively correlated with Lactobacillus and Clostridium species in Baijiu fermentation . OAVs significantly impact wine and cheese quality, with reductions observed under Lachancea thermotolerans fermentation .

- Diisothiocyanato Derivative: No direct evidence of natural occurrence in food systems.

Biological Activity

Hexanoic acid, 2,6-diisothiocyanato-, ethyl ester, commonly referred to as 2-isothiocyanato-hexanoic acid ethyl ester, is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

- Chemical Formula : C₉H₁₅N₃O₂S

- Molecular Weight : 201.286 g/mol

- IUPAC Name : 2-isothiocyanato-hexanoic acid ethyl ester

- InChIKey : VIIMESNYNGVWOV-UHFFFAOYSA-N

The compound possesses a unique structure that contributes to its biological activity. The presence of isothiocyanate groups is particularly significant as they are known for their reactivity and potential health benefits.

Antifungal Properties

Recent studies have highlighted the antifungal properties of hexanoic acid derivatives. A notable study demonstrated that hexanoic acid exhibited robust antifungal activity against Valsa pyri, a pathogen responsible for pear Valsa canker. The effective concentration (EC50) values were reported as follows:

| Compound | EC50 (μL L⁻¹) |

|---|---|

| Hexanoic Acid | 6.65 |

| 2-Methylvaleraldehyde | 74.07 |

| Iberverin | 0.30 |

The study found that hexanoic acid fumigation significantly inhibited the growth of V. pyri, preventing disease development on treated pear twigs . Microscopic examination revealed that treated hyphae were thinner and more curved compared to untreated controls, indicating disruption of normal fungal morphology.

The antifungal mechanism appears to involve the disruption of cell membrane integrity in fungal cells. In treated samples, a strong fluorescent signal indicated cell membrane permeabilization, which was not observed in control samples . This suggests that hexanoic acid may compromise the structural integrity of fungal cells, leading to their death.

Other Biological Activities

Hexanoic acid and its derivatives have also been studied for their roles in various biological processes:

- Volatile Organic Compounds (VOCs) : Hexanoic acid has been identified as a significant VOC emitted from certain biological sources, including fecal matter. Its presence can influence microbial communities and may have implications for gut health and disease .

- Flavor and Aroma Profile : In food science, hexanoic acid contributes to flavor profiles in various products. Its formation is associated with the breakdown of fatty acids and can impact sensory characteristics in foods like red peppers .

Case Studies

- Biocontrol Agents : A case study involving Bacillus atrophaeus showed that hexanoic acid could serve as a biocontrol agent against plant pathogens. The study demonstrated its effectiveness in reducing fungal growth and preventing disease in agricultural settings .

- Food Preservation : Research into food preservation techniques has indicated that hexanoic acid can inhibit microbial growth in food products, thereby extending shelf life and maintaining quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.